

2-(4-Methylphenyl)malonaldehyde structural analysis

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Compound of Interest

Compound Name: 2-(4-Methylphenyl)malonaldehyde

CAS No.: 27956-35-0

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An In-Depth Technical Guide to the Structural Analysis of **2-(4-Methylphenyl)malonaldehyde**

Abstract

2-(4-Methylphenyl)malonaldehyde stands as a significant molecule within the class of β -dicarbonyl compounds. Its structure is characterized by a fascinating keto-enol tautomerism, heavily favoring a stable, hydrogen-bonded enol form that dictates its chemical reactivity and utility as a synthon in organic chemistry. This guide provides a comprehensive, multi-technique framework for the definitive structural elucidation of this compound. We move beyond mere data reporting to explain the causal-driven choices behind each analytical method, ensuring a self-validating and robust characterization workflow suitable for researchers in synthetic chemistry and drug development.

Foundational Chemistry: Synthesis and Tautomerism

A thorough structural analysis begins with a pure substance. The synthesis of **2-(4-methylphenyl)malonaldehyde** is most efficiently achieved via the Vilsmeier-Haack reaction, a

reliable method for the formylation of activated substrates.[1][2][3] This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl_3) and a substituted amide like N,N-dimethylformamide (DMF), to introduce aldehyde functionalities.

The core structural feature of **2-(4-methylphenyl)malonaldehyde** is its existence predominantly as a symmetric, intramolecularly hydrogen-bonded enol tautomer.[4][5] This is a hallmark of β -dicarbonyl compounds where the enol form is significantly stabilized by the formation of a six-membered quasi-aromatic ring through a strong $\text{O-H}\cdots\text{O}$ hydrogen bond and π -conjugation.[4] The equilibrium lies heavily in favor of this enol form over the dialdehyde (keto) form.

Caption: Keto-Enol tautomerism in **2-(4-methylphenyl)malonaldehyde**.

Experimental Protocol: Synthesis via Vilsmeier-Haack Reaction

Causality: This protocol is designed based on the electrophilic nature of the Vilsmeier reagent, which requires an electron-rich precursor. We start from 4-methylphenylacetic acid, which can be converted to an activated intermediate suitable for double formylation.

Materials:

- 4-Methylphenylacetic acid
- Phosphorus oxychloride (POCl_3)
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM, anhydrous)
- Sodium acetate (anhydrous)
- Hydrochloric acid (1 M)
- Saturated sodium bicarbonate solution
- Saturated sodium chloride solution (brine)

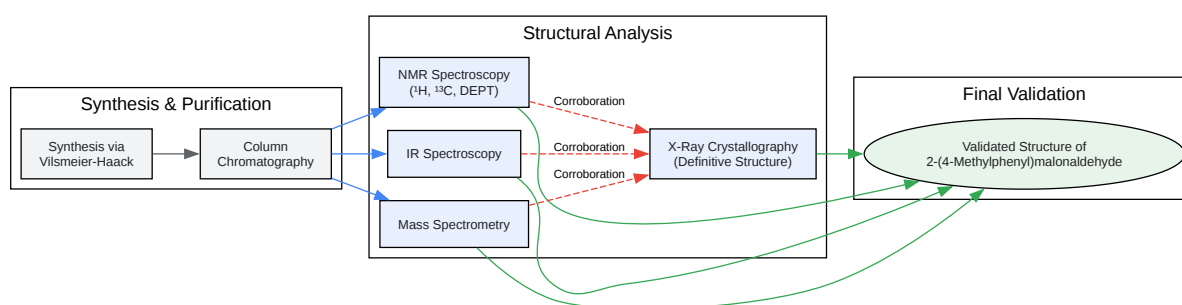
- Anhydrous magnesium sulfate (MgSO_4)
- Hexane and Ethyl Acetate for chromatography

Procedure:

- **Vilsmeier Reagent Formation:** In a three-neck flask under an inert atmosphere (N_2), cool anhydrous DMF in anhydrous DCM to 0°C . Slowly add POCl_3 dropwise while maintaining the temperature below 5°C . Stir for 30 minutes at this temperature to form the chloroiminium salt (Vilsmeier reagent).
- **Substrate Addition:** Dissolve 4-methylphenylacetic acid in anhydrous DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0°C .
- **Reaction:** Allow the mixture to warm to room temperature, then heat to reflux (approx. 40°C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Work-up:** Cool the reaction mixture in an ice bath. Cautiously quench the reaction by the slow addition of a saturated sodium acetate solution until the pH is neutral.
- **Hydrolysis:** Add 1 M HCl and stir vigorously at room temperature for 1 hour to hydrolyze the iminium intermediate to the aldehyde.
- **Extraction:** Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with DCM.
- **Washing:** Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate the solvent under reduced pressure to yield the crude product.
- **Purification:** Purify the crude solid by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure **2-(4-methylphenyl)malonaldehyde**.

The Analytical Workflow: A Multi-Pronged Approach

No single technique can provide a complete structural picture. A synergistic approach combining spectroscopic and crystallographic methods is essential for unambiguous characterization. This workflow ensures that data from each technique corroborates the others, forming a self-validating system.



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Caption: Integrated workflow for the structural elucidation of the target compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For **2-(4-methylphenyl)malonaldehyde**, it provides definitive evidence for the enol structure.

Protocol: NMR Sample Preparation

- Weigh approximately 5-10 mg of the purified compound.
- Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

- Cap the tube and invert several times to ensure a homogeneous solution.
- Acquire ^1H , ^{13}C , and DEPT spectra on a spectrometer (e.g., 400 MHz or higher).

^1H NMR Analysis: The proton NMR spectrum is particularly diagnostic. The key is the extreme downfield shift of the enolic proton, a direct consequence of the strong intramolecular hydrogen bond which deshields it significantly.

^{13}C NMR Analysis: The carbon spectrum confirms the number of unique carbon environments and, with the aid of a DEPT (Distortionless Enhancement by Polarization Transfer) experiment, distinguishes between CH_3 , CH_2 , CH , and quaternary carbons.

Table 1: Expected NMR Spectroscopic Data
(in CDCl_3)

^1H NMR	Expected Chemical Shift (δ , ppm)
~14.0 - 15.0	singlet (broad)
~8.5	singlet
7.2 - 7.5	doublet & doublet (AA'BB' system)
~2.4	singlet
^{13}C NMR	Expected Chemical Shift (δ , ppm)
~190	C
~160	C
~130-140	C
~129	CH
~128	CH
~110	CH
~21	CH_3

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups, providing rapid confirmation of their presence.

Protocol: IR Sample Preparation (KBr Pellet)

- Grind a small amount (~1 mg) of the sample with ~100 mg of dry KBr powder using an agate mortar and pestle.
- Transfer the fine powder to a pellet press.
- Apply pressure to form a transparent or translucent pellet.
- Place the pellet in the spectrometer's sample holder and acquire the spectrum.

Analysis: The IR spectrum is dominated by features confirming the conjugated enol-aldehyde system. The absence of a sharp aldehyde C-H stretch around 2720 cm^{-1} and the presence of a very broad O-H stretch are key indicators of the hydrogen-bonded enol form.

Table 2: Characteristic IR Absorption Frequencies

Frequency Range (cm^{-1})	Vibration Type
3200 - 2500 (very broad)	O-H stretch
~1640 (strong, broad)	C=O stretch
~1590 (strong)	C=C stretch
3100 - 3000	Aromatic C-H stretch
2950 - 2850	Aliphatic C-H stretch

Mass Spectrometry (MS)

MS provides the molecular weight and crucial information about the molecule's stability and fragmentation pathways.

Protocol: EI-MS Analysis

- Dissolve a trace amount of the sample in a volatile solvent (e.g., methanol or DCM).
- Introduce the sample into the mass spectrometer, typically via direct infusion or a GC inlet.
- Acquire the spectrum using Electron Ionization (EI) at 70 eV.

Analysis: The molecular ion peak (M^+) confirms the compound's molecular formula ($C_{10}H_{10}O_2$). The fragmentation pattern can reveal structural motifs. A common fragmentation for aldehydes is the loss of a hydrogen radical or the entire formyl group.[6]

Table 3: Expected Key Mass Spectrometry Fragments (EI-MS)

m/z Value	Proposed Fragment
162	$[M]^+$
161	$[M-H]^+$
133	$[M-CHO]^+$
115	$[C_9H_7]^+$
91	$[C_7H_7]^+$

X-Ray Crystallography: The Definitive Structure

While spectroscopy provides a robust picture of the molecule in solution, single-crystal X-ray diffraction offers an unambiguous, three-dimensional map of the atomic positions in the solid state.[7][8] It is the gold standard for confirming connectivity, stereochemistry, and subtle geometric parameters like bond lengths and angles that validate the inferences from spectroscopy.

Protocol: Crystal Growth and Analysis

- Crystal Growth: High-quality single crystals are paramount. A common method is slow evaporation. Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., ethyl acetate) and add a miscible anti-solvent (e.g., hexane) until the solution is slightly

turbid. Seal the container and allow the anti-solvent to slowly diffuse, or allow the solvent to evaporate over several days.

- Data Collection: Mount a suitable crystal on a goniometer head of a diffractometer.
- Structure Solution and Refinement: Collect diffraction data by irradiating the crystal with monochromatic X-rays. The resulting diffraction pattern is processed computationally to solve and refine the crystal structure.

Expected Insights: An X-ray structure would definitively confirm the planar, enol configuration, providing precise measurements of the O...O distance in the hydrogen bond (expected to be short, indicating a strong interaction) and the C=C and C=O bond lengths, which would show delocalization characteristic of a conjugated system.

Conclusion

The structural analysis of **2-(4-methylphenyl)malonaldehyde** is a textbook case for the power of a combined analytical approach. NMR spectroscopy provides the primary evidence for the dominant enol tautomer and its hydrogen-bonded nature in solution. IR spectroscopy corroborates the key functional groups, while mass spectrometry confirms the molecular weight and offers insight into fragmentation. Finally, X-ray crystallography can provide the ultimate, high-resolution picture of the molecule's solid-state architecture. This rigorous, self-validating workflow ensures that the assigned structure is not merely a hypothesis but a conclusion grounded in verifiable, cross-referenced empirical data, providing a solid foundation for its application in further chemical synthesis and research.

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